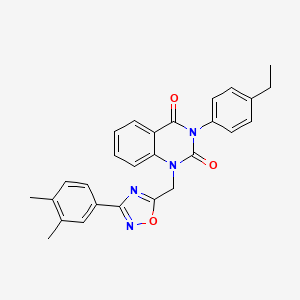![molecular formula C21H19N3O2S B11203088 5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11203088.png)
5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(2-methoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles and thiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethylphenyl isothiocyanate with 2-methoxybenzohydrazide to form an intermediate thiosemicarbazide. This intermediate then undergoes cyclization with ethyl chloroacetate to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with 2-methoxybenzohydrazide to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(2-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(2-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial agent due to its thiazole and oxadiazole moieties, which are known to exhibit biological activity.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(2-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with biological targets such as enzymes or receptors. The thiazole and oxadiazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares structural similarities with the presence of methoxy and phenyl groups but differs in the heterocyclic rings.
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: These compounds also contain thiazole rings and exhibit biological activity.
Uniqueness
5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(2-methoxyphenyl)-1,2,4-oxadiazole is unique due to its specific combination of thiazole and oxadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19N3O2S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
5-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]methyl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H19N3O2S/c1-13-8-9-15(10-14(13)2)17-12-27-20(22-17)11-19-23-21(24-26-19)16-6-4-5-7-18(16)25-3/h4-10,12H,11H2,1-3H3 |
InChI Key |
RTPDHHDNRABGTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


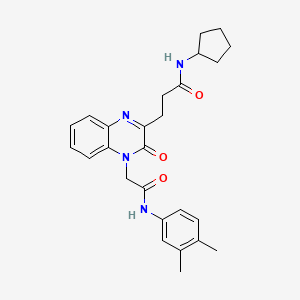
![7-chloro-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11203020.png)
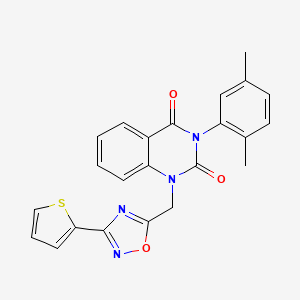
![4-(3-Imidazol-1-yl-propylamino)-1-oxa-spiro[4.5]dec-3-en-2-one](/img/structure/B11203034.png)
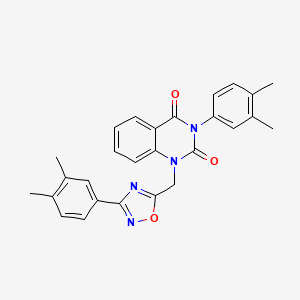
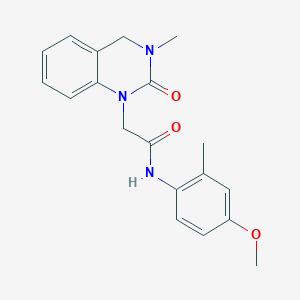
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11203044.png)
![7-Methoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11203052.png)
![N-(3-chloro-4-methylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B11203060.png)
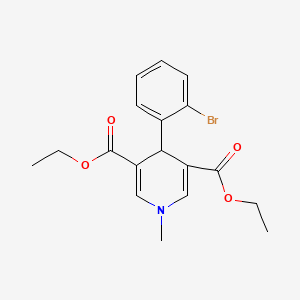
![1-(6-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B11203079.png)

![1-[4-(4-{[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B11203085.png)
